Loliolide Loliolide Loliolide is a member of benzofurans. It has a role as a metabolite. Loliolide , a C11-terpene lactone, has been found in many algae and plants, including tobacco. Loliolide is a non-nitrogenous compound and might bind to the transporter in a different way to nitrogen-containing inhibitors.
Brand Name: Vulcanchem
CAS No.: 5989-02-6
VCID: VC0148988
InChI: InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1
SMILES: CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol

Loliolide

CAS No.: 5989-02-6

Reference Standards

VCID: VC0148988

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

Loliolide - 5989-02-6

CAS No. 5989-02-6
Product Name Loliolide
Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
IUPAC Name (6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
Standard InChI InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1
Standard InChIKey XEVQXKKKAVVSMW-WRWORJQWSA-N
Isomeric SMILES C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O
SMILES CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Canonical SMILES CC1(CC(CC2(C1=CC(=O)O2)C)O)C
Appearance Powder
Boiling Point 352.7±42.0 °C(Predicted)
Density 1.16±0.1 g/cm3(Predicted)
Melting Point 151-153℃
Description Loliolide is a member of benzofurans. It has a role as a metabolite. Loliolide , a C11-terpene lactone, has been found in many algae and plants, including tobacco. Loliolide is a non-nitrogenous compound and might bind to the transporter in a different way to nitrogen-containing inhibitors.
Synonyms Loliolid;Caulilide;Dirupride;loliolide;NSC 289632;Digiprolactone;5,6,7,7a-Tetrahydro-6α-hydroxy-4,4,7aα-trimethylbenzofuran-2(4H)-one;5,6,7,7a-Tetrahydro-4,4,7aα-trimethyl-6α-hydroxybenzofuran-2(4H)-one;2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-, (6S,7aR)-
Reference 1. Park SH, Kim DS, Kim S, Lorz LR, Choi E, Lim HY, Hossain MA, Jang S, Choi YI, Park KJ, Yoon K, Kim JH, Cho JY. Loliolide Presents Antiapoptosis and Antiscratching Effects in Human Keratinocytes. Int J Mol Sci. 2019 Feb 2;20(3):651. doi: 10.3390/ijms20030651. PMID: 30717391; PMCID: PMC6387290.

2. Lee YR, Bae S, Kim JY, Lee J, Cho DH, Kim HS, An IS, An S. Monoterpenoid Loliolide Regulates Hair Follicle Inductivity of Human Dermal Papilla Cells by Activating the Akt/β-Catenin Signaling Pathway. J Microbiol Biotechnol. 2019 Nov 28;29(11):1830-1840. doi: 10.4014/jmb.1908.08018. PMID: 31601058.

3. Murata M, Nakai Y, Kawazu K, Ishizaka M, Kajiwara H, Abe H, Takeuchi K, Ichinose Y, Mitsuhara I, Mochizuki A, Seo S. Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance. Plant Physiol. 2019 Apr;179(4):1822-1833. doi: 10.1104/pp.18.00837. Epub 2019 Jan 30. PMID: 30700538; PMCID: PMC6446782.

4. Kim SY, Lee JY, Jhin C, Shin JM, Kim M, Ahn HR, Yoo G, Son YJ, Jung SH, Nho CW. Reduction of Hepatic Lipogenesis by Loliolide and Pinoresinol from Lysimachia vulgaris via Degrading Liver X Receptors. J Agric Food Chem. 2019 Nov 13;67(45):12419-12427. doi: 10.1021/acs.jafc.9b01488. Epub 2019 Nov 1. PMID: 31610126.

5. Park SH, Choi E, Kim S, Kim DS, Kim JH, Chang S, Choi JS, Park KJ, Roh KB, Lee J, Yoo BC, Cho JY. Oxidative Stress-Protective and Anti-Melanogenic Effects of Loliolide and Ethanol Extract from Fresh Water Green Algae, Prasiola japonica. Int J Mol Sci. 2018 Sep 18;19(9):2825. doi: 10.3390/ijms19092825. PMID: 30231594; PMCID: PMC6164637.
PubChem Compound 100332
Last Modified Nov 11 2021
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